molecular formula C12H18N2O2 B13441134 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate

Cat. No.: B13441134
M. Wt: 222.28 g/mol
InChI Key: WMKJSNGCDBLFMA-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate typically involves the reaction of 3-(1-aminoethyl)phenol with ethyl(methyl)carbamate. One common method involves the use of titanium tetraisopropoxide (Ti(OiPr)4) and sodium borohydride (NaBH4) as reagents . The reaction is carried out under reflux conditions with hydrobromic acid (HBr) as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves a multi-step synthesis process. The key steps include the preparation of the intermediate 3-(1-aminoethyl)phenol, followed by its reaction with ethyl(methyl)carbamate under controlled conditions . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the normal substrate from binding . This inhibition can affect various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[3-(1-aminoethyl)phenyl] N-ethyl-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(3)12(15)16-11-7-5-6-10(8-11)9(2)13/h5-9H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKJSNGCDBLFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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